2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2,4-dichloro-6-methylaniline with 5-propan-2-yl-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires refluxing in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds like 5,7-dichloro-1,3-benzoxazol-2-yl derivatives share similar structural features and biological activities.
Thiazole Derivatives: Thiazole compounds also exhibit diverse biological activities and can be compared in terms of their antimicrobial and anticancer properties
Uniqueness: 2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and benzoxazole moieties contributes to its versatility and effectiveness in various applications .
Properties
Molecular Formula |
C17H16Cl2N2O |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Cl2N2O/c1-8(2)10-4-5-13-12(7-10)21-17(22-13)14-11(18)6-9(3)16(20)15(14)19/h4-8H,20H2,1-3H3 |
InChI Key |
LLQDGYNFRSTZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)C(C)C)Cl |
Origin of Product |
United States |
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